Cas no 2171834-77-6 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid)

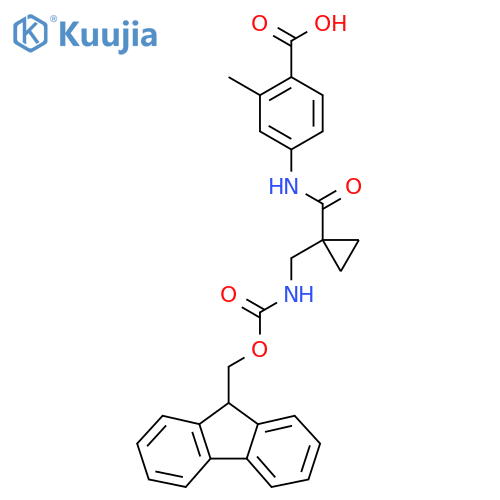

2171834-77-6 structure

商品名:4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid

- 2171834-77-6

- 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid

- EN300-1485147

-

- インチ: 1S/C28H26N2O5/c1-17-14-18(10-11-19(17)25(31)32)30-26(33)28(12-13-28)16-29-27(34)35-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14,24H,12-13,15-16H2,1H3,(H,29,34)(H,30,33)(H,31,32)

- InChIKey: FEDDLGVRWOPVFM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)NC1C=CC(C(=O)O)=C(C)C=1

計算された属性

- せいみつぶんしりょう: 470.18417193g/mol

- どういたいしつりょう: 470.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 789

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 105Ų

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1485147-0.5g |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1485147-10.0g |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1485147-2.5g |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1485147-5000mg |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1485147-250mg |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1485147-1.0g |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1485147-50mg |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1485147-100mg |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1485147-1000mg |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1485147-500mg |

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |

2171834-77-6 | 500mg |

$3233.0 | 2023-09-28 |

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2171834-77-6 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量